molecular formula C6Br2Cl2N2S B8414262 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole

4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole

Cat. No.: B8414262
M. Wt: 362.86 g/mol
InChI Key: HIAJJWRLCFFJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2Cl2N2S. It is a derivative of benzothiadiazole, characterized by the presence of bromine and chlorine atoms at specific positions on the benzene ring. This compound is widely used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzothiadiazole derivatives. One common method involves the reaction of benzothiadiazole with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzothiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole is unique due to the combined presence of bromine and chlorine atoms, which impart specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for organic electronics and other advanced applications .

Properties

Molecular Formula

C6Br2Cl2N2S

Molecular Weight

362.86 g/mol

IUPAC Name

4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6Br2Cl2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6

InChI Key

HIAJJWRLCFFJRQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1Cl)Br)Br)Cl

Origin of Product

United States

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